molecular formula C24H21N3O B280452 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B280452
M. Wt: 367.4 g/mol
InChI Key: BWRFSTMSDJRPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide, also known as EPCQ, is a quinoline-based compound that has received significant attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promise in a range of research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is not fully understood, but it is believed to act on various signaling pathways and enzymes. In cancer cells, this compound has been reported to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In neurodegenerative diseases, this compound has been reported to activate the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant and detoxification enzymes. In infectious diseases, this compound has been reported to inhibit the activity of various enzymes, including DNA gyrase and RNA polymerase.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In cancer cells, this compound has been reported to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In neurodegenerative diseases, this compound has been reported to reduce oxidative stress, inflammation, and neuronal damage. In infectious diseases, this compound has been reported to inhibit bacterial and fungal growth, and reduce the expression of virulence factors.

Advantages and Limitations for Lab Experiments

2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and potential applications in various research areas. However, there are also some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its limited availability, which can make it expensive.

Future Directions

There are several future directions for research on 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of this compound. Another area is the investigation of the mechanism of action of this compound in various research areas, including cancer, neurodegenerative diseases, and infectious diseases. Additionally, research could focus on the development of this compound derivatives with improved solubility and bioavailability, which could enhance its potential applications in vivo. Finally, research could explore the potential of this compound as a therapeutic agent in various diseases, including cancer, neurodegenerative diseases, and infectious diseases.
In conclusion, this compound is a quinoline-based compound that has shown promise in various scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. While its mechanism of action is not fully understood, it has been reported to act on various signaling pathways and enzymes. This compound has several advantages for lab experiments, but also some limitations. Future research could focus on the development of more efficient synthesis methods, investigation of the mechanism of action, development of this compound derivatives, and exploration of its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported using various methods, including the reaction of 2-aminobenzonitrile with 4-ethylbenzaldehyde and pyridine-2-carboxaldehyde in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-chloroquinoline-4-carboxylic acid with 4-ethylphenylmagnesium bromide, followed by the reaction with pyridine-2-carboxaldehyde. The yield of this compound using these methods has been reported to be around 50-60%.

Scientific Research Applications

2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has shown potential applications in a range of scientific research areas. In cancer research, this compound has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurodegenerative diseases, this compound has been reported to have neuroprotective effects and reduce the accumulation of β-amyloid peptides, which are implicated in Alzheimer's disease. In infectious diseases, this compound has been reported to have antibacterial and antifungal properties.

Properties

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H21N3O/c1-2-17-10-12-18(13-11-17)23-15-21(20-8-3-4-9-22(20)27-23)24(28)26-16-19-7-5-6-14-25-19/h3-15H,2,16H2,1H3,(H,26,28)

InChI Key

BWRFSTMSDJRPBT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

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